molecular formula C10H13NO3 B13098655 Methyl 2-amino-4-methoxy-6-methylbenzoate

Methyl 2-amino-4-methoxy-6-methylbenzoate

Cat. No.: B13098655
M. Wt: 195.21 g/mol
InChI Key: MGCZPFCMLSOEHC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-methoxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-methoxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-amino-4-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-amino-4-methoxy-6-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-3-methoxybenzoate

Uniqueness

Methyl 2-amino-4-methoxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5H,11H2,1-3H3

InChI Key

MGCZPFCMLSOEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)N)OC

Origin of Product

United States

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